Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate

Description

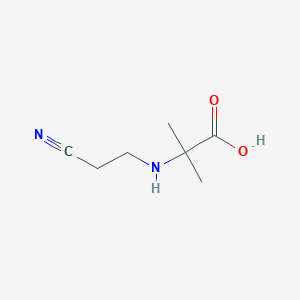

Structure

3D Structure

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl 3-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-5-17-10(15)9-8(14)6-7-13(9)11(16)18-12(2,3)4/h9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFVPTGDKAJZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)CCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170123-25-8 | |

| Record name | 1-tert-butyl 2-ethyl 3-oxopyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate (CAS 170123-25-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate, a key building block in medicinal chemistry and drug discovery.

Introduction

This compound is a heterocyclic compound featuring a pyrrolidinone core. The presence of the N-Boc protecting group and the ethyl ester functionality at the 2-position, combined with a ketone at the 3-position, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly substituted proline analogues and other novel scaffolds for drug development. The pyrrolidine ring is a common motif in many biologically active compounds and approved drugs, contributing to favorable pharmacokinetic properties and target binding.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Data has been compiled from various commercial suppliers.

| Property | Value | Reference |

| CAS Number | 170123-25-8 | [2][3] |

| Molecular Formula | C₁₂H₁₉NO₅ | [4] |

| Molecular Weight | 257.28 g/mol | [5] |

| Appearance | White to off-white solid or colorless to light yellow oil | [2] |

| Purity | ≥95% - >99% (depending on supplier) | [2][4] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | |

| Storage Temperature | 2-8°C | [2] |

| InChI Key | XSFVPTGDKAJZDH-UHFFFAOYSA-N | [2] |

| SMILES | CCOC(=O)C1C(=O)CCN1C(=O)OC(C)(C)C |

Synthesis and Experimental Protocols

While this compound is commercially available, understanding its synthesis is crucial for process development and optimization. A representative synthetic approach is outlined below, based on established methodologies for related compounds.

Representative Synthesis of this compound

A common strategy for the synthesis of 3-oxopyrrolidine derivatives involves the Dieckmann condensation of an appropriate diester precursor.

Experimental Protocol:

-

Preparation of the Diester Precursor: To a solution of N-Boc-glycine ethyl ester and ethyl acrylate in an anhydrous solvent such as THF or toluene, a strong base like sodium ethoxide or potassium tert-butoxide is added portion-wise at a controlled temperature (e.g., 0°C to room temperature).

-

Dieckmann Condensation: The reaction mixture is stirred for several hours to facilitate the intramolecular cyclization. The progress of the reaction is monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched by the addition of a weak acid (e.g., acetic acid) or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Diagram of Synthetic Pathway:

Caption: Representative synthesis of this compound.

Application in the Synthesis of Enantiopure 3,3-Difluoroproline

A practical application of this compound is its use as a starting material for the synthesis of 3,3-difluoroproline, a valuable building block in medicinal chemistry.[6]

Experimental Protocol (Deoxofluorination): [6]

-

Reaction Setup: In a fume hood, a solution of this compound in an anhydrous solvent (e.g., dichloromethane) is prepared in a suitable reaction vessel (e.g., a PFA or FEP flask) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Fluorinating Agent: The solution is cooled to a low temperature (e.g., -78°C) using a dry ice/acetone bath. A deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST), is added dropwise to the stirred solution.

-

Reaction Monitoring: The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period. The progress of the reaction is monitored by TLC or LC-MS.

-

Quenching and Work-up: The reaction is carefully quenched by pouring it into a cold saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by flash chromatography on silica gel to yield the desired 3,3-difluoro derivative.

Diagram of Experimental Workflow:

Caption: Workflow for the deoxofluorination of this compound.

Analytical Data

The characterization of this compound typically involves a combination of spectroscopic techniques.

| Analytical Technique | Expected Data |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm), the ethyl group (triplet and quartet), and the pyrrolidine ring protons. |

| ¹³C NMR | Resonances for the carbonyl carbons (ketone and two ester groups), the quaternary carbon of the Boc group, and the carbons of the pyrrolidine ring and the ethyl group. |

| Mass Spectrometry (MS) | A molecular ion peak (or adducts, e.g., [M+H]⁺, [M+Na]⁺) consistent with the molecular weight of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching vibrations of the ketone and the carbamate and ester groups. |

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable starting material for the synthesis of various biologically active molecules. The 3-oxo functionality allows for a range of chemical transformations, including:

-

Reduction to the corresponding 3-hydroxy derivative, introducing a new stereocenter.

-

Reductive amination to introduce diverse amine functionalities at the 3-position.

-

Fluorination , as described above, to create fluorinated proline analogues which can enhance metabolic stability and binding affinity of drug candidates.[6]

-

As a scaffold for the construction of more complex heterocyclic systems.

The pyrrolidine scaffold is a key component in a variety of therapeutic agents, including antiviral, anticancer, and central nervous system-targeting drugs. The ability to readily modify the 3-position of the pyrrolidine ring using this starting material provides medicinal chemists with a powerful tool for lead optimization and the development of new chemical entities.

Logical Relationship Diagram:

Caption: Role of this compound in drug discovery.

Safety Information

Based on available safety data sheets, this compound should be handled with care in a laboratory setting.

| Hazard | GHS Pictogram | Hazard Statement | Precautionary Statement |

| Acute Toxicity, Oral | GHS07 | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |

| Skin Sensitization | GHS07 | H317: May cause an allergic skin reaction. | P261, P272, P280, P302+P352, P333+P313, P362+P364, P501 |

It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its ready availability and the reactivity of its functional groups provide a convenient entry point to a wide range of substituted pyrrolidine derivatives. This technical guide has summarized its key properties, provided representative experimental protocols for its use, and highlighted its importance in the development of new therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 170123-25-8 [sigmaaldrich.com]

- 3. This compound | 170123-25-8 [sigmaaldrich.com]

- 4. This compound, CasNo.170123-25-8 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

- 5. 170123-25-8 | this compound | Esters | Ambeed.com [ambeed.com]

- 6. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-tert-butyl 2-ethyl 3-oxo-1,2-pyrrolidinedicarboxylate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-tert-butyl 2-ethyl 3-oxo-1,2-pyrrolidinedicarboxylate. The document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

The pyrrolidinone scaffold is a privileged structural motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activity. Derivatives of 3-oxo-pyrrolidine, in particular, serve as versatile intermediates in the synthesis of complex molecules, including potential therapeutic agents. 1-tert-butyl 2-ethyl 3-oxo-1,2-pyrrolidinedicarboxylate is a functionalized pyrrolidinone derivative with potential applications in the development of novel pharmaceuticals. Its structure combines the key features of a protected amino acid and a β-keto ester, making it a valuable building block for further chemical elaboration.

Chemical and Physical Properties

While extensive experimental data for 1-tert-butyl 2-ethyl 3-oxo-1,2-pyrrolidinedicarboxylate is not widely available in the public domain, its fundamental properties can be derived from its chemical structure.

| Property | Value | Source/Method |

| IUPAC Name | 1-tert-butyl 2-ethyl 3-oxo-1,2-pyrrolidinedicarboxylate | - |

| Molecular Formula | C₁₂H₁₉NO₅ | Calculated |

| Molecular Weight | 257.28 g/mol | Calculated |

| CAS Number | Not available in searched literature | - |

| Appearance | Expected to be a colorless oil or a low-melting solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Inferred from similar compounds |

| Melting Point | Not available in searched literature | - |

| Boiling Point | Not available in searched literature | - |

Synthesis

The most plausible synthetic route to 1-tert-butyl 2-ethyl 3-oxo-1,2-pyrrolidinedicarboxylate is through an intramolecular Dieckmann condensation of a suitably protected aspartic acid derivative. The following section outlines a detailed experimental protocol for this transformation.

The synthesis commences with the commercially available N-Boc-L-aspartic acid, which is first esterified to afford the diethyl ester. Subsequent treatment of the diester with a strong base induces an intramolecular cyclization to yield the target β-keto ester.

Caption: Proposed synthesis of the target compound.

Step 1: Synthesis of N-Boc-L-aspartic acid diethyl ester

-

To a stirred solution of N-Boc-L-aspartic acid (1 equivalent) in absolute ethanol (10 volumes), cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2.2 equivalents) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagents.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford N-Boc-L-aspartic acid diethyl ester as a crude oil, which can be used in the next step without further purification.

Step 2: Dieckmann Condensation

-

To a solution of N-Boc-L-aspartic acid diethyl ester (1 equivalent) in anhydrous toluene (20 volumes), add sodium ethoxide (1.1 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1-tert-butyl 2-ethyl 3-oxo-1,2-pyrrolidinedicarboxylate.

Caption: Experimental workflow for the synthesis.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.25 | q | 2H | -OCH₂CH₃ |

| 4.10 | dd | 1H | H-2 |

| 3.60 - 3.80 | m | 2H | H-5 |

| 2.80 - 3.00 | m | 2H | H-4 |

| 1.50 | s | 9H | -C(CH₃)₃ |

| 1.30 | t | 3H | -OCH₂CH₃ |

Predicted ¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 202.0 | C-3 (C=O, ketone) |

| 168.5 | C=O (ester) |

| 152.0 | C=O (carbamate) |

| 82.0 | -C(CH₃)₃ |

| 62.0 | -OCH₂CH₃ |

| 58.0 | C-2 |

| 45.0 | C-5 |

| 38.0 | C-4 |

| 28.0 | -C(CH₃)₃ |

| 14.0 | -OCH₂CH₃ |

Expected IR Spectroscopy (neat, cm⁻¹):

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2980 | C-H stretch (alkyl) |

| ~1750 | C=O stretch (ketone) |

| ~1740 | C=O stretch (ester) |

| ~1700 | C=O stretch (carbamate) |

| ~1250, ~1160 | C-O stretch (ester and carbamate) |

Expected Mass Spectrometry (ESI+):

| m/z | Assignment |

| 258.1336 | [M+H]⁺ |

| 280.1155 | [M+Na]⁺ |

| 202.0917 | [M - C₄H₉O + H]⁺ (loss of tert-butoxy) |

| 156.0550 | [M - C₄H₉OCO + H]⁺ (loss of Boc group) |

Potential Biological and Pharmacological Applications

While 1-tert-butyl 2-ethyl 3-oxo-1,2-pyrrolidinedicarboxylate has not been extensively studied for its biological activity, the 3-oxopyrrolidine core is present in numerous compounds with interesting pharmacological profiles. Research on related structures suggests potential for this class of compounds in several therapeutic areas.

-

Antimicrobial Agents: Various derivatives of 5-oxopyrrolidine have demonstrated activity against multidrug-resistant bacteria, particularly Gram-positive pathogens.

-

Anticancer Agents: The pyrrolidinone scaffold has been explored for the development of novel anticancer agents, with some derivatives showing promising cytotoxic activity against various cancer cell lines.

-

Enzyme Inhibitors: The β-keto ester functionality can act as a Michael acceptor or a chelating group, making this scaffold a candidate for the design of enzyme inhibitors.

Caption: Potential therapeutic areas for this compound class.

Conclusion

1-tert-butyl 2-ethyl 3-oxo-1,2-pyrrolidinedicarboxylate is a valuable synthetic intermediate with significant potential for the development of novel bioactive molecules. Although detailed experimental data for this specific compound is limited, its synthesis can be readily achieved through a Dieckmann condensation of an N-Boc-aspartic acid derivative. The predicted spectroscopic data provides a basis for its characterization. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

In-Depth Technical Guide to Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate, a key chiral intermediate in the synthesis of various pharmaceutical compounds, most notably the hepatitis C virus (HCV) NS3/NS4A protease inhibitor, Boceprevir.

Chemical Identity and Properties

This compound is a synthetic organic compound featuring a pyrrolidine ring functionalized with a ketone, an N-Boc protecting group, and an ethyl ester. Its chemical structure and properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₉NO₅ | [1][2] |

| IUPAC Name | 1-tert-butyl 2-ethyl 3-oxo-1,2-pyrrolidinedicarboxylate | [3] |

| CAS Number | 170123-25-8 | [1][2] |

| Molecular Weight | 257.28 g/mol | N/A |

| Appearance | Liquid, solid, or semi-solid | [3] |

| Purity | Typically ≥95% | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the oxidation of its precursor, Ethyl N-Boc-3-hydroxypyrrolidine-2-carboxylate. Several oxidation methods can be employed, with Swern oxidation being a common and effective choice.

General Experimental Protocol: Swern Oxidation

This protocol is a representative method for the synthesis of this compound.

Materials:

-

Ethyl N-Boc-3-hydroxypyrrolidine-2-carboxylate

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Oxalyl Chloride Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78°C using a dry ice/acetone bath.

-

DMSO Addition: Slowly add dimethyl sulfoxide (DMSO) (2.0 equivalents) dropwise to the stirred oxalyl chloride solution, maintaining the temperature at -78°C. Stir the mixture for 30 minutes.

-

Substrate Addition: Dissolve Ethyl N-Boc-3-hydroxypyrrolidine-2-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 1-2 hours at -78°C.

-

Quenching with Triethylamine: Add triethylamine (TEA) (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.

-

Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Data

The following are expected NMR spectral data for this compound based on its chemical structure and data from similar compounds.[1][4][5][6]

| ¹H NMR (CDCl₃, 500 MHz) | ¹³C NMR (CDCl₃, 125 MHz) |

| δ 4.25 (q, J = 7.1 Hz, 2H, -OCH₂ CH₃) | δ 204.0 (C=O, C3) |

| δ 4.10 (dd, J = 9.5, 4.0 Hz, 1H, NCH (COOEt)) | δ 170.5 (C=O, ester) |

| δ 3.80-3.60 (m, 2H, NCH₂ CH₂) | δ 154.5 (C=O, Boc) |

| δ 2.80-2.60 (m, 2H, CH₂C=O ) | δ 81.0 (C (CH₃)₃) |

| δ 1.45 (s, 9H, -C(CH₃)₃) | δ 62.0 (-OCH₂ CH₃) |

| δ 1.30 (t, J = 7.1 Hz, 3H, -OCH₂CH₃ ) | δ 58.0 (NCH (COOEt)) |

| δ 45.0 (NCH₂ CH₂) | |

| δ 35.0 (CH₂ C=O) | |

| δ 28.3 (-C(CH₃ )₃) | |

| δ 14.2 (-OCH₂CH₃ ) |

Role in Drug Development: Synthesis of Boceprevir

This compound serves as a crucial chiral building block in the synthesis of Boceprevir, an antiviral drug for the treatment of Hepatitis C.[7][8][9][10][11] The pyrrolidine scaffold is a key component of the P2 moiety of Boceprevir, which interacts with the active site of the HCV NS3 protease.[7]

The general synthetic workflow from this intermediate to a key fragment of Boceprevir is outlined below.

This diagram illustrates the transformation of this compound into a more complex bicyclic intermediate that forms the core of the P2 fragment of Boceprevir. Subsequent peptide couplings and deprotection steps lead to the final active pharmaceutical ingredient.

Signaling Pathway and Mechanism of Action of Boceprevir

Boceprevir is a direct-acting antiviral (DAA) agent that targets the HCV NS3/NS4A serine protease.[7][9] This enzyme is essential for the replication of the hepatitis C virus by cleaving the viral polyprotein into mature viral proteins.

As depicted in the diagram, Boceprevir covalently and reversibly binds to the active site of the NS3/NS4A protease, thereby preventing the processing of the viral polyprotein. This disruption of the viral life cycle ultimately suppresses viral replication. The structural rigidity and specific stereochemistry of the pyrrolidine-derived core of Boceprevir, synthesized from this compound, are critical for its high binding affinity and inhibitory activity.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. This compound, CasNo.170123-25-8 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 3. This compound | 170123-25-8 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN103435532A - Synthetic method of boceprevir intermediate - Google Patents [patents.google.com]

- 11. WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety Profile of Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the available safety information for Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate (CAS No. 170123-25-8), a key intermediate in pharmaceutical research and development. Due to the absence of a single, publicly available, comprehensive Safety Data Sheet (SDS), this guide synthesizes data from various chemical suppliers and databases to offer a robust safety profile. The information is intended to support risk assessment and ensure safe handling in a laboratory environment.

Chemical and Physical Properties

This compound is a derivative of proline used in organic synthesis. Its physical state can vary, being described as a liquid, solid, or semi-solid.[1] Key identification and property data are summarized below.

| Identifier | Value | Reference |

| CAS Number | 170123-25-8 | |

| Molecular Formula | C12H19NO5 | |

| IUPAC Name | 1-tert-butyl 2-ethyl 3-oxo-1,2-pyrrolidinedicarboxylate | [1] |

| Physical Form | Liquid or Solid or Semi-solid | [1] |

| Purity | Typically ≥95% | [1] |

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS), this compound is classified as hazardous. The primary warnings are associated with ingestion and skin contact.

| Hazard Information | Description | Reference |

| GHS Pictogram | GHS07 (Exclamation mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302: Harmful if swallowedH317: May cause an allergic skin reaction | [1] |

| Notes | Structurally similar compounds may also cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][3][4] |

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize risk. The following protocols are derived from supplier recommendations and general best practices for handling chemical intermediates.

3.1. Personal Protective Equipment (PPE)

A standard workflow for donning appropriate PPE should be followed before handling the compound.

3.2. Storage and Incompatibility

Correct storage conditions are essential for maintaining the stability and integrity of the compound.

| Condition | Recommendation | Reference |

| Storage Temperature | 2-8°C, Inert atmosphere | [1] |

| Container | Store in a well-closed container. | [5] |

| Environment | Keep in a dry, cool, and well-ventilated place, protected from light. | [5] |

| Incompatible Materials | Strong oxidizing agents. | [6] |

3.3. General Handling Precautions

Users should adhere to the following precautionary statements:

-

Wash face, hands, and any exposed skin thoroughly after handling.[7]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]

-

Do not get in eyes, on skin, or on clothing.[8]

-

Contaminated work clothing should not be allowed out of the workplace.

-

Wear protective gloves, protective clothing, eye protection, and face protection.[8]

Emergency and First-Aid Procedures

In case of exposure, immediate and appropriate action is necessary. The logical flow for responding to an exposure event is outlined below.

Experimental Protocols

Specific experimental safety protocols for this compound are not detailed in publicly available literature. Therefore, a general protocol for handling potentially hazardous chemical intermediates of this nature is provided based on the known GHS classifications and precautionary statements.

Methodology for Safe Handling During Synthesis and Purification

-

Risk Assessment: Before beginning any experiment, conduct a full risk assessment. Identify potential hazards (chemical properties, reaction conditions) and implement control measures.

-

Preparation: Ensure all necessary PPE is available and in good condition. Verify that the fume hood is functioning correctly. Prepare all necessary reagents and equipment in advance to minimize handling time.

-

Handling and Reaction:

-

Conduct all manipulations of the compound, including weighing and transfers, within a certified chemical fume hood.

-

Use appropriate tools (spatulas, syringes) to avoid direct contact.

-

If heating the substance, use a controlled heating mantle and monitor the temperature closely.

-

Keep the reaction vessel closed to the extent possible to prevent the release of vapors.

-

-

Work-up and Purification:

-

Perform all quenching, extraction, and purification steps within the fume hood.

-

Be aware that structurally similar compounds can be skin and respiratory irritants; avoid inhalation of vapors from solvents used during purification (e.g., column chromatography).

-

-

Waste Disposal:

-

Dispose of all contaminated materials (gloves, pipette tips, excess reagent) in a designated, sealed hazardous waste container.

-

The final waste container should be clearly labeled with the chemical name and associated hazards.

-

Follow all institutional and local regulations for chemical waste disposal.[7]

-

-

Decontamination: After completing the experiment, thoroughly decontaminate the work area, including the fume hood surface and any equipment used. Wash hands thoroughly before leaving the laboratory.

This guide provides a consolidated safety overview based on available data. Researchers must always consult the specific SDS provided by their supplier and adhere to their institution's safety policies.

References

- 1. This compound | 170123-25-8 [sigmaaldrich.com]

- 2. Ethyl 2-oxopyrrolidine-3-carboxylate | C7H11NO3 | CID 12699000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound, CasNo.170123-25-8 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.ie [fishersci.ie]

An In-Depth Technical Guide to the Physical and Chemical Properties of N-Boc-Oxopyrrolidine Esters

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of N-Boc-oxopyrrolidine esters, a class of compounds pivotal to modern organic synthesis and pharmaceutical development. These versatile chiral intermediates are instrumental as building blocks in the creation of complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The presence of the tert-butoxycarbonyl (Boc) protecting group allows for precise chemical manipulations of the pyrrolidine ring, making these compounds invaluable in multi-step synthetic pathways.[1] This guide consolidates key data on their properties, outlines detailed experimental protocols, and illustrates their utility in various chemical workflows.

Core Molecular Structures

The N-Boc-oxopyrrolidine framework is characterized by a five-membered pyrrolidine ring containing a ketone functional group (oxo-) and a nitrogen atom protected by a Boc group. The position of the oxo group and the presence of other substituents, such as a carboxylic acid or ester group, define the specific properties and applications of each derivative. Key examples include N-Boc-3-oxopyrrolidine, N-Boc-4-oxopyrrolidine, and N-Boc-5-oxopyrrolidine (pyroglutamic acid) derivatives.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of N-Boc-oxopyrrolidine esters are fundamental for their identification, characterization, and quality control in research and manufacturing settings.

Physical Properties

Quantitative physical data for representative N-Boc-oxopyrrolidine derivatives are summarized below. These properties are crucial for determining appropriate storage, handling, and reaction conditions.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Optical Activity [α] |

| tert-butyl 3-oxopyrrolidine-1-carboxylate | C₉H₁₅NO₃ | 185.22 | 270 (dec.) | - | Not Applicable |

| (S)-Boc-5-oxopyrrolidine-2-carboxylic acid | C₁₀H₁₅NO₅ | 229.23 | 118-123 (dec.) | Powder | [α]22/D −35.0, c = 1 in chloroform |

| (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid | C₁₀H₁₅NO₅ | 229.23 | - | - | - |

Data sourced from[3][4][5][6]. Note: Some data points may be computed values.

Spectroscopic Data

Spectroscopic analysis is essential for structural elucidation and purity assessment. The following tables provide typical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for key N-Boc-oxopyrrolidine structures.

Table 2.1: ¹H NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

| tert-butyl 3-oxopyrrolidine-1-carboxylate | CDCl₃ | 3.80-3.75 (m, 4H), 2.61-2.56 (m, 2H), 1.48 (s, 9H) | Pyrrolidine ring protons, Boc group methyls |

| (S)-N-Boc-dipeptide derivative* | CDCl₃ | 3.68 (s, COOCH₃), 1.42 (s, Boc), 1.27 (d, J=7.1 Hz, -CHCH₃) | Ester, Boc, and alkyl protons |

Data for Methyl (2S)-2-{[4-(tert-butoxycarbonyl)amino]piperidin-1-yl}propanoate, a related N-Boc-cycloamine ester.[7] Data for tert-butyl 3-oxopyrrolidine-1-carboxylate sourced from[8].

Table 2.2: ¹³C NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

| (S)-N-Boc-dipeptide derivative* | CDCl₃ | 173.6 (COOCH₃), 155.2 (COO(CH₃)₃), 49.5 (C-2), 47.9 (C-4,6), 33.0 (C-3,5) | Carbonyl, Boc, and piperidine ring carbons |

| N-Boc-L-serine-OMe | CDCl₃ | 171.2 (CO-OCH₃), 155.7 (CO-OᵗBu), 80.4 (C(CH₃)₃), 63.6 (CH₂O), 55.7 (CH), 52.7 (OCH₃), 28.3 (C(CH₃)₃) | Carbonyl, Boc, and amino acid backbone carbons |

Data for Methyl (2S)-2-{[4-(tert-butoxycarbonyl)amino]piperidin-1-yl}propanoate.[7] Data for N-Boc-L-serine-OMe sourced from[9].

Table 2.3: Infrared (IR) Spectroscopy Data

| Compound | Characteristic Absorption Bands (cm⁻¹) | Functional Group Assignment |

| (S)-N-Boc-dipeptide derivative* | 1728, 1681 | C=O (ester), C=O (Boc) |

| N-Boc-L-proline-L-alanine-OMe | 1741, 1697 | C=O (ester), C=O (Boc) |

Data for Methyl (2S)-2-{[4-(tert-butoxycarbonyl)amino]piperidin-1-yl}propanoate.[7] Data for N-Boc-L-proline-L-alanine-OMe sourced from[9].

Chemical Properties and Reactions

N-Boc-oxopyrrolidine esters are versatile intermediates that undergo a range of chemical transformations critical to synthetic chemistry.

N-Boc Protection and Deprotection

The Boc group is a cornerstone of modern peptide synthesis, prized for its stability under various conditions and its facile removal under mild acidic conditions.[10][11]

-

Protection: Amines are typically protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1] This reaction is often performed in solvents like dichloromethane or under solvent-free, water-mediated conditions.[1][10]

-

Deprotection: The Boc group is efficiently cleaved using acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent.[12][13] This selective removal is fundamental to stepwise peptide synthesis.

Key Synthetic Reactions

-

Oxidation: N-Boc-3-hydroxypyrrolidine can be oxidized to N-Boc-3-oxopyrrolidine using reagents like Dess-Martin periodinane (DMP) in dichloromethane.[8]

-

Peptide Coupling: The carboxylic acid functionality of derivatives like (S)-Boc-5-oxopyrrolidine-2-carboxylic acid can be activated and coupled with other amino acids or amines to form peptide bonds.[7] Coupling agents such as HATU or PyBOP are commonly used.[7][14]

-

Nucleophilic Substitution: Chiral triflate esters can undergo Sₙ2 nucleophilic substitution with N-Boc-aminopyrrolidines to form new C-N bonds with an inversion of configuration, yielding amino acid derivatives with high purity.[7]

Role in Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in 59% of unique small-molecule drugs that contain a nitrogen heterocycle.[2] Its non-planar, three-dimensional structure allows for effective exploration of pharmacophore space, which can lead to improved potency and selectivity of drug candidates.[15]

N-Boc-oxopyrrolidine esters serve as conformationally restricted, Fsp³-rich building blocks.[2] This structural rigidity helps to reduce the entropic penalty upon binding to a biological target, potentially enhancing binding affinity.[2] These intermediates are crucial in the synthesis of a wide range of pharmaceuticals, including kinase inhibitors and central nervous system agents.[16][17]

The logical workflow for utilizing these compounds in drug discovery often involves incorporating the chiral pyrrolidine core to establish key stereochemistry, followed by further functionalization.

Caption: Logical workflow for API synthesis using N-Boc-oxopyrrolidine esters.

Experimental Protocols

Detailed and reliable experimental protocols are essential for reproducible results in a laboratory setting.

Synthesis of tert-butyl 3-oxopyrrolidine-1-carboxylate

This protocol describes the oxidation of a hydroxyl precursor to the corresponding ketone.[8]

Reagents and Materials:

-

tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc) and Hexane for chromatography

Procedure:

-

Dissolve tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add Dess-Martin periodinane (2 equivalents) portion-wise to the stirred solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution.

-

Extract the mixture with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography using a mixture of ethyl acetate and hexane (e.g., 15:85) to afford the pure product.

References

- 1. benchchem.com [benchchem.com]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid | C10H15NO5 | CID 11593804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester, (2S)- | C10H15NO5 | CID 104412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chempep.com [chempep.com]

- 13. Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine [mdpi.com]

- 14. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. orgsyn.org [orgsyn.org]

The Indispensable Role of the N-Boc Protecting Group in Pyrrolidine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active compounds, including pharmaceuticals, alkaloids, and chiral catalysts.[1] Its synthesis, particularly the introduction of substituents with high stereocontrol, is a cornerstone of modern medicinal chemistry. A key strategy enabling the precise chemical manipulation of the pyrrolidine scaffold is the use of protecting groups, among which the tert-butyloxycarbonyl (Boc) group stands out for its versatility and reliability.[2] This in-depth technical guide elucidates the critical role of the N-Boc protecting group in pyrrolidine synthesis, providing detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

The Strategic Advantage of N-Boc Protection

The primary function of the N-Boc group is to temporarily mask the nucleophilicity and basicity of the pyrrolidine nitrogen.[3] This protection is paramount as it prevents unwanted side reactions during subsequent synthetic transformations at other positions of the pyrrolidine ring.[4] The strategic advantages of employing the N-Boc group include:

-

Robust Stability: The Boc group is stable under a wide range of reaction conditions, including exposure to strong bases, nucleophiles, and catalytic hydrogenation, allowing for a broad scope of subsequent chemical modifications.[2]

-

Facile and Selective Removal: The Boc group can be readily and cleanly removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which often leaves other acid-sensitive functional groups intact with careful selection of reagents.[5][6]

-

Enhanced Solubility: The introduction of the lipophilic Boc group can improve the solubility of pyrrolidine intermediates in organic solvents, facilitating purification and handling.

-

Direction of Stereochemistry: In asymmetric synthesis, the bulky N-Boc group can play a crucial role in directing the stereochemical outcome of reactions at adjacent carbon atoms, enabling the synthesis of enantiomerically pure products.[7][8]

Quantitative Overview of N-Boc Protection and Deprotection

The efficiency of the introduction and removal of the N-Boc group is a critical factor in the overall success of a synthetic route. The following tables summarize typical quantitative data for these transformations.

| Substrate (Pyrrolidine Derivative) | Protection Reagent | Base | Solvent | Reaction Time | Yield (%) |

| (R)-3-pyrrolidinol | (Boc)₂O | Triethylamine | Dichloromethane | 2-4 hours | >95% |

| Pyrrolidine | (Boc)₂O | Triethylamine | Dichloromethane | 1 hour | ~100% |

| Various amines | (Boc)₂O | - | Water | 5-12 minutes | 92-96% |

Table 1: Representative Yields for N-Boc Protection of Pyrrolidine Derivatives.[3][4]

| Substrate (N-Boc-Pyrrolidine Derivative) | Deprotection Reagent | Solvent | Temperature | Reaction Time | Yield (%) |

| (S)-1-Boc-2-(aminomethyl)pyrrolidine | Trifluoroacetic acid | Dichloromethane | 0 °C to RT | 30 min - 2 hours | >90% |

| (S)-1-Boc-2-(aminomethyl)pyrrolidine | 4M HCl in 1,4-Dioxane | 1,4-Dioxane | Room Temperature | 1 - 4 hours | >90% |

| Various N-Boc amines | Oxalyl chloride | Methanol | Room Temperature | 1 - 4 hours | up to 90% |

Table 2: Comparison of N-Boc Deprotection Protocols.[5][9]

Experimental Protocols

N-Boc Protection of (R)-3-pyrrolidinol

This protocol details a standard procedure for the N-protection of a secondary amine in the pyrrolidine ring using di-tert-butyl dicarbonate.[4]

Materials:

-

(R)-3-pyrrolidinol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Dissolve (R)-3-pyrrolidinol in anhydrous DCM (approximately 10 mL per gram of pyrrolidinol) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath with stirring for 10-15 minutes.

-

Add triethylamine (1.2 equivalents) to the stirred solution.

-

Dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography if necessary.

Deprotection of (S)-1-Boc-2-(aminomethyl)pyrrolidine using Trifluoroacetic Acid (TFA)

This protocol outlines a common and effective method for the removal of the N-Boc group under acidic conditions.[5]

Materials:

-

(S)-1-Boc-2-(aminomethyl)pyrrolidine

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Dissolve (S)-1-Boc-2-(aminomethyl)pyrrolidine in anhydrous DCM (at a concentration of approximately 0.1-0.5 M) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (typically 5-10 equivalents) to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the mixture for 30 minutes to 2 hours, monitoring the reaction by TLC.

-

Upon completion, remove the DCM and excess TFA under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the N-Boc protection and deprotection processes.

Caption: Workflow for N-Boc Protection of Pyrrolidines.

Caption: Workflow for N-Boc Deprotection of Pyrrolidines.

Conclusion

The N-Boc protecting group is an indispensable tool in the synthesis of functionalized pyrrolidines, offering a robust and versatile strategy to control the reactivity of the pyrrolidine nitrogen. Its stability to a wide range of reagents, coupled with its facile removal under acidic conditions, makes it a preferred choice for multi-step synthetic sequences in academic research and industrial drug development. The detailed protocols and quantitative data provided in this guide serve as a practical resource for chemists to effectively implement N-Boc protection strategies in their synthesis of novel pyrrolidine-containing molecules.

References

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Pyrrolidine Building Blocks: A Technical Guide to Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, owing to its unique conformational constraints and its role as a versatile chiral building block.[1] The stereochemistry of the pyrrolidine core can profoundly influence the biological activity of a molecule, making the development of enantioselective synthetic methodologies a critical area of research.[2] Chiral pyrrolidine derivatives are key components in a wide range of pharmaceuticals, including antiviral, anticancer, and cardiovascular drugs.[3][4] This technical guide provides an in-depth overview of the synthesis of chiral pyrrolidine building blocks, focusing on key experimental protocols, quantitative data for comparative analysis, and their application in the synthesis of complex molecular targets.

Core Synthetic Methodologies

The enantioselective synthesis of chiral pyrrolidines can be broadly categorized into three main approaches: utilizing the chiral pool, employing organocatalysis, and leveraging metal-catalyzed reactions.

Synthesis from the Chiral Pool: Proline and Hydroxyproline

L-proline and L-hydroxyproline are naturally occurring, inexpensive, and enantiomerically pure starting materials for the synthesis of a wide array of chiral pyrrolidine derivatives.[3] The inherent chirality of these amino acids provides a straightforward entry into complex chiral structures.

A common strategy involves the reduction of the carboxylic acid functionality of proline to afford prolinol, a versatile intermediate.[3] Further modifications of the pyrrolidine ring, such as the introduction of substituents at various positions, can be achieved through a variety of chemical transformations.

Experimental Protocol: Synthesis of (S)-Prolinol from (S)-Proline

Materials:

-

(S)-Proline

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of (S)-proline in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere.

-

The reaction mixture is then refluxed for 4 hours.

-

After cooling to 0 °C, the reaction is quenched by the sequential addition of water and 15% aqueous sodium hydroxide.

-

The resulting precipitate is filtered off and washed with THF.

-

The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield (S)-prolinol.

Organocatalytic Asymmetric Synthesis

The advent of organocatalysis has revolutionized asymmetric synthesis, and chiral pyrrolidine derivatives, particularly those derived from proline, are among the most successful organocatalysts.[5] These catalysts can activate substrates through the formation of enamine or iminium ion intermediates, enabling highly enantioselective carbon-carbon and carbon-heteroatom bond-forming reactions.

a) Proline-Catalyzed Aldol Reaction:

The proline-catalyzed asymmetric aldol reaction is a powerful tool for the construction of chiral β-hydroxy ketones, which are valuable synthetic intermediates. The reaction typically involves the reaction of an aldehyde with a ketone in the presence of a catalytic amount of proline.

Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction

Materials:

-

Aldehyde (e.g., 4-nitrobenzaldehyde)

-

Ketone (e.g., acetone)

-

(S)-Proline

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the aldehyde in a mixture of DMSO and acetone, (S)-proline is added.

-

The reaction mixture is stirred at room temperature for 24-48 hours.

-

The reaction is quenched with a saturated aqueous NH₄Cl solution and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the chiral aldol product.

b) Diarylprolinol Silyl Ether Catalyzed Michael Addition:

Diarylprolinol silyl ethers are highly effective organocatalysts for a variety of asymmetric transformations, including the Michael addition of aldehydes and ketones to nitroolefins. These reactions provide access to enantioenriched γ-nitro carbonyl compounds, which can be further elaborated into a range of valuable chiral building blocks, including substituted pyrrolidines.[2]

Experimental Protocol: Asymmetric Michael Addition of a Ketone to a Nitroolefin

Materials:

-

Cyclic ketone (e.g., cyclohexanone)

-

β-Nitrostyrene

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

-

Acidic additive (e.g., benzoic acid)

-

Solvent (e.g., toluene)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the catalyst and the acidic additive in the solvent, the cyclic ketone and β-nitrostyrene are added at room temperature.

-

The reaction mixture is stirred for the specified time (typically 24-72 hours).

-

The reaction is quenched with a saturated aqueous NaHCO₃ solution and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by flash column chromatography to yield the desired γ-nitro ketone.

Metal-Catalyzed Asymmetric Synthesis

Transition metal-catalyzed reactions offer a powerful and versatile approach to the synthesis of chiral pyrrolidines. Copper-catalyzed asymmetric [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is a particularly effective method for the construction of highly substituted pyrrolidine rings with excellent stereocontrol.[6][7]

Experimental Protocol: Copper-Catalyzed Asymmetric [3+2] Cycloaddition

Materials:

-

Copper(I) salt (e.g., Cu(CH₃CN)₄PF₆)

-

Chiral ligand (e.g., a chiral phosphine)

-

Azomethine ylide precursor (imine of a glycine ester)

-

Electron-deficient alkene (e.g., a substituted styrene)

-

Base (e.g., DBU)

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

In an inert atmosphere glovebox, the copper(I) salt and the chiral ligand are dissolved in the anhydrous solvent.

-

The azomethine ylide precursor and the electron-deficient alkene are added to the catalyst solution.

-

The reaction mixture is cooled to the desired temperature (e.g., 0 °C).

-

The base is added dropwise to initiate the reaction.

-

The reaction is stirred until completion, monitored by TLC.

-

The reaction is quenched, and the product is extracted and purified by column chromatography.[6]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of chiral pyrrolidine building blocks using the methodologies described above. This data is intended to provide a comparative overview of the efficiency and stereoselectivity of different synthetic approaches.

Table 1: Organocatalytic Asymmetric Michael Addition of Cyclic Ketones to β-Nitrostyrenes

| Catalyst | Ketone | Nitroolefin | Yield (%) | dr (syn:anti) | ee (%) |

| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Cyclohexanone | trans-β-Nitrostyrene | 81 | >99:1 | >99 |

| Proline-derived secondary diamine | Cyclopentanone | trans-β-Nitrostyrene | 75 | 98:2 | 98 |

| Pyrrolidine-based carbamate ester | Cyclohexanone | 4-Chloronitrostyrene | 97 | 97:3 | 94 |

Data compiled from various sources for illustrative purposes.[2][8]

Table 2: Copper-Catalyzed Asymmetric [3+2] Cycloaddition of Azomethine Ylides

| Copper Salt | Ligand | Alkene | Yield (%) | dr (exo:endo) | ee (%) |

| Cu(CH₃CN)₄PF₆ | Chiral Phosphine A | 1,1-Difluorostyrene | 96 | >20:1 | 97 |

| Cu(OAc)₂ | (S)-tol-BINAP | α-Fluoro-α,β-unsaturated arylketone | 85 | >20:1 | 95 |

| Ag₂CO₃ | - | N-tert-Butanesulfinylazadiene | 78 | >20:1 | - |

Data compiled from various sources for illustrative purposes.

Signaling Pathways and Experimental Workflows

Visualizing reaction mechanisms and experimental workflows can provide a clearer understanding of the synthetic processes. The following diagrams, generated using the DOT language, illustrate key concepts in the synthesis of chiral pyrrolidines.

Caption: Catalytic cycle of the proline-catalyzed asymmetric aldol reaction.

Caption: General experimental workflow for a metal-catalyzed asymmetric cycloaddition.

Applications in Drug Development

Chiral pyrrolidine building blocks are integral to the synthesis of numerous active pharmaceutical ingredients (APIs). The specific stereochemistry of the pyrrolidine ring is often crucial for the drug's efficacy and safety profile.

Atorvastatin (Lipitor®): A blockbuster drug for lowering cholesterol, atorvastatin features a chiral pyrrolidine-containing side chain. The synthesis of this side chain often involves the use of chiral pyrrolidine intermediates derived from the Paal-Knorr pyrrole synthesis.[4][9][10]

Ramipril (Altace®): An ACE inhibitor used to treat high blood pressure and congestive heart failure, ramipril contains a fused bicyclic pyrrolidine core. The stereoselective synthesis of this key intermediate is a critical step in the manufacturing process.[11][12][13][14][15]

Caption: General synthetic pathway illustrating the incorporation of a chiral pyrrolidine building block into an API.

Conclusion

Chiral pyrrolidine building blocks are indispensable tools in modern organic synthesis and drug discovery. The synthetic methodologies outlined in this guide, from the use of the chiral pool to advanced organocatalytic and metal-catalyzed reactions, provide a robust toolkit for accessing a wide diversity of these valuable scaffolds. The ability to control the stereochemistry of the pyrrolidine ring with high precision is paramount for the development of new and effective therapeutic agents. As research in this field continues to evolve, the development of even more efficient, selective, and sustainable methods for the synthesis of chiral pyrrolidines will undoubtedly remain a key focus for the scientific community.

References

- 1. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Pyrrolidine based chiral organocatalyst for efficient asymmetric Michael addition of cyclic ketones to β-nitrostyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atlantis-press.com [atlantis-press.com]

- 11. CN105777611A - Synthetic method for preparing ramipril key intermediate from serine - Google Patents [patents.google.com]

- 12. CN1106386A - The synthetic method of ramipril - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. EP2598479B1 - A method for preparing ramipril - Google Patents [patents.google.com]

- 15. WO2012063252A2 - A method for preparing ramipril - Google Patents [patents.google.com]

Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, featuring a ketone functionality and protected amine and carboxylic acid groups, makes it a versatile intermediate for the synthesis of a wide range of complex and biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and applications, with a focus on its role in the development of novel therapeutics. The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.

Physicochemical Properties

This compound, with the CAS number 170123-25-8, is also known by its IUPAC name, 1-tert-butyl 2-ethyl 3-oxo-1,2-pyrrolidinedicarboxylate.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 170123-25-8 | [1] |

| Molecular Formula | C12H19NO5 | [1] |

| Molecular Weight | 257.28 g/mol | [1] |

| IUPAC Name | 1-tert-butyl 2-ethyl 3-oxo-1,2-pyrrolidinedicarboxylate | [1] |

| Appearance | Liquid, Solid, or Semi-solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | 2-8°C under an inert atmosphere | [1] |

Synthesis

The primary synthetic route to this compound is through an intramolecular Dieckmann condensation of a suitably protected aspartic acid derivative. This reaction is a powerful method for the formation of five- and six-membered rings.[2]

Synthetic Workflow: Dieckmann Condensation

Caption: Synthetic pathway for this compound.

Experimental Protocol (General Procedure)

Materials:

-

Diethyl N-Boc-L-aspartate

-

Anhydrous Ethanol

-

Sodium metal (or Sodium Ethoxide)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Aqueous acid (e.g., 1 M HCl) for workup

-

Organic solvents for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve clean sodium metal in anhydrous ethanol with stirring. The reaction is exothermic.

-

Reaction Setup: Once all the sodium has reacted to form sodium ethoxide, cool the solution to room temperature. Add anhydrous toluene or THF.

-

Substrate Addition: To the stirred solution of sodium ethoxide, add a solution of Diethyl N-Boc-L-aspartate in the same anhydrous solvent dropwise at a controlled temperature (often room temperature or slightly elevated).

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically stirred for several hours until completion.

-

Workup: After the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by adding aqueous acid until the solution is neutral or slightly acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Data

Detailed spectroscopic data from a single, peer-reviewed source is not available. The following table summarizes expected and reported data from various commercial and database sources.

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | Expected signals would include those for the ethyl ester (triplet and quartet), the Boc protecting group (singlet), and the pyrrolidine ring protons (multiplets). |

| ¹³C NMR (CDCl₃) | Expected signals would include those for the carbonyls of the ketone, ester, and carbamate, the quaternary carbon and methyls of the Boc group, the methylene and methyl of the ethyl group, and the carbons of the pyrrolidine ring. |

| Mass Spectrometry | C12H19NO5; Exact Mass: 257.13; Molecular Weight: 257.28 |

| Infrared (IR) | Expected characteristic peaks for C=O stretching (ketone, ester, carbamate) and N-H stretching (if any deprotection occurs). |

Applications in Drug Discovery

The 3-oxopyrrolidine moiety is a key structural motif in a variety of biologically active compounds. The presence of the ketone at the 3-position allows for a range of chemical transformations to introduce further diversity and functionality. This makes this compound a valuable starting material for the synthesis of substituted pyrrolidines.

Role as a Versatile Intermediate

The keto-ester functionality allows for a variety of subsequent reactions, making this compound a versatile intermediate for creating libraries of substituted pyrrolidines for drug screening.

Caption: Potential chemical transformations of the core molecule.

Application in Antiviral Drug Synthesis

Pyrrolidine-based structures are integral to the design of many antiviral agents, particularly inhibitors of viral proteases. The constrained cyclic nature of the pyrrolidine ring can mimic peptide turns and provide a rigid scaffold for orienting key pharmacophoric groups for optimal binding to enzyme active sites. Specifically, derivatives of 3-oxopyrrolidine have been explored as core components in the synthesis of Hepatitis C Virus (HCV) NS3/4A protease inhibitors. While a direct synthesis of a marketed drug from the title compound is not explicitly documented in the literature found, its structural features are highly relevant to the pharmacophores of potent antiviral compounds like Boceprevir. The γ-lactam moiety present in some potent inhibitors of the SARS-CoV-2 main protease is structurally related to the 3-oxopyrrolidine core, highlighting the continued importance of this scaffold in antiviral research.[3]

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its synthesis via the Dieckmann condensation provides a reliable route to this chiral intermediate. The presence of multiple functional groups allows for a wide range of chemical modifications, enabling the synthesis of diverse libraries of substituted pyrrolidines. Its relevance is particularly noted in the field of antiviral research, where the pyrrolidine scaffold plays a crucial role in the design of potent enzyme inhibitors. Further research into the applications of this compound is likely to yield novel therapeutic agents.

References

A Technical Guide to Key Intermediates in Peptide Nucleic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Peptide Nucleic Acid (PNA) is a synthetic DNA mimic with a charge-neutral N-(2-aminoethyl)glycine backbone, a feature that imparts it with unique hybridization characteristics and remarkable stability against enzymatic degradation. These properties make PNA a powerful tool in diagnostics, antisense therapy, and drug development. The synthesis of high-quality PNA oligomers is critically dependent on the purity and proper preparation of its fundamental building blocks: the PNA monomers.

This in-depth technical guide details the core intermediates in PNA synthesis, focusing on the three primary protecting group strategies: tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and monomethoxytrityl (MMT). It provides a comprehensive overview of the synthesis of key intermediates, detailed experimental protocols for oligomerization, and quantitative data to aid researchers in selecting the optimal strategy for their specific application.

The Central Intermediates: Protected PNA Monomers

The cornerstone of any PNA synthesis is the monomer, which consists of the N-(2-aminoethyl)glycine (AEG) backbone linked to a nucleobase via a carboxymethyl group. To enable controlled, stepwise solid-phase synthesis, these monomers must be appropriately protected. The choice of the temporary protecting group on the secondary amine of the AEG backbone defines the synthetic strategy.

-

Boc-Protected Monomers: The original PNA synthesis strategy, utilizing the acid-labile Boc group. This method is known for high-purity products but requires harsh acidic conditions (e.g., Trifluoroacetic Acid - TFA) for deprotection in every cycle. The exocyclic amines of nucleobases are typically protected by the benzyloxycarbonyl (Z) group.[1][2][3]

-

Fmoc-Protected Monomers: The most widely used strategy today, employing the base-labile Fmoc group.[1] This method offers milder deprotection conditions (typically with piperidine), making it compatible with a wider range of sensitive labels and automated DNA synthesizers.[4][5] The nucleobase exocyclic amines are commonly protected by the acid-labile benzhydryloxycarbonyl (Bhoc) group.[1][5]

-

MMT-Protected Monomers: A specialized strategy where the acid-labile MMT group is used for N-terminal protection. This approach is particularly suited for the synthesis of PNA-DNA chimeras, as the MMT group's removal conditions are compatible with standard phosphoramidite DNA synthesis chemistry.[6][7][8] The nucleobases are typically protected with base-labile acyl groups (e.g., benzoyl for A and C, isobutyryl for G).[6][9]

Synthesis of Key Intermediates

The synthesis of a protected PNA monomer is a convergent process involving two key intermediates: the protected AEG backbone and the protected nucleobase acetic acid.

Synthesis of the Protected AEG Backbone

The AEG backbone is the universal scaffold for all PNA monomers. Its synthesis with the appropriate N-terminal protecting group (Boc or Fmoc) is a foundational step.

Protocol 1: Scalable Synthesis of Fmoc-AEG-OBn (Fmoc-Protected Backbone Benzyl Ester) [10]

This protocol involves a Boc-to-Fmoc protecting group swap, which has been shown to be a scalable and cost-effective route.[10]

-

Mono-Boc Protection of Ethylenediamine: Ethylenediamine is reacted with Boc anhydride to yield N-Boc-ethylenediamine. The reaction provides a high yield (typically around 80%).[10]

-

Alkylation: The resulting N-Boc-ethylenediamine is alkylated with benzyl bromoacetate to produce the Boc-protected backbone, Boc-AEG-OBn.[10]

-

Deprotection and Fmoc Protection: The Boc group is removed using trifluoroacetic acid (TFA). The resulting amine TFA salt is then reacted with Fmoc-OSu in the presence of a base like triethylamine to yield the final product, Fmoc-AEG-OBn.[10] The overall yield for this multi-step process is reported to be around 32% on a large scale.[10]

Protocol 2: Synthesis of Boc-Aeg-OBn (Boc-Protected Backbone Benzyl Ester) [11]

-

Mono-Boc Protection: Ethylenediamine is reacted with Boc anhydride to yield Boc-EDA, often in quantitative yield.[11]

-

Alkylation: The Boc-EDA is then reacted with benzyl bromoacetate in the presence of triethylamine to yield Boc-Aeg-OBn. Yields of around 56% have been reported for this step.[11]

Synthesis of Protected Nucleobase Acetic Acids

Each nucleobase (except thymine) must have its exocyclic amine protected before being converted into the corresponding acetic acid derivative.

Protocol 3: Synthesis of Thymine-1-Acetic Acid [12]

-

Reaction Setup: Thymine is dissolved in an aqueous solution of potassium hydroxide (KOH).

-

Alkylation: A solution of bromoacetic acid is added, and the reaction is heated (e.g., 40°C).

-

Acidification and Precipitation: The solution is cooled, and the pH is adjusted to ~2 with concentrated HCl to precipitate the product. The product is then filtered and dried. Yields of around 31% have been reported.[13]

The synthesis of protected adenine, cytosine, and guanine acetic acids involves protection of the exocyclic amine (e.g., with benzoyl, isobutyryl, Z, or Bhoc groups) followed by alkylation with a haloacetic acid ester and subsequent saponification. These are multi-step processes with yields varying depending on the specific protecting groups and reaction conditions.

PNA Oligomerization: Solid-Phase Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the standard method for assembling PNA oligomers. The process involves the sequential addition of protected monomers to a growing chain attached to a solid support (resin). Each cycle of monomer addition consists of four main steps: deprotection, activation, coupling, and capping.[1][14]

Fmoc/Bhoc Solid-Phase Synthesis Cycle

This is the most common approach, often performed on automated synthesizers.[1]

Workflow for Fmoc-based PNA Synthesis

References

- 1. peptide.com [peptide.com]

- 2. chempep.com [chempep.com]

- 3. Improvements in automated PNA synthesis using Boc/Z monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 5. PNA-A(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]

- 6. Synthesis of novel MMT/acyl-protected nucleo alanine monomers for the preparation of DNA/alanyl-PNA chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel MMT/acyl-protected nucleo alanine monomers for the preparation of DNA/alanyl-PNA chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PNA Oligomer Synthesis by Mmt Chemistry - Creative Peptides [pna.creative-peptides.com]

- 9. Synthesis and oligomerization of Fmoc/Boc-protected PNA monomers of 2,6-diaminopurine, 2-aminopurine and thymine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]

- 12. rsc.org [rsc.org]

- 13. THYMINE-1-ACETIC ACID | 20924-05-4 [chemicalbook.com]

- 14. emeraldcloudlab.com [emeraldcloudlab.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate is a valuable chiral building block in medicinal chemistry and drug development. Its pyrrolidine scaffold, featuring a ketone and a protected amine, allows for diverse functionalization, making it a key intermediate in the synthesis of various biologically active molecules, including enzyme inhibitors and receptor antagonists. This document provides detailed protocols for a reliable two-step synthesis of this compound, starting from commercially available (2S,4R)-4-hydroxy-L-proline. The synthesis involves the protection of the amine group with a tert-butyloxycarbonyl (Boc) group and esterification of the carboxylic acid, followed by the oxidation of the secondary alcohol to the corresponding ketone.

Synthesis Overview

The synthesis is a two-step process:

-